molecular formula C12H8N2 B1670421 Phenazine CAS No. 92-82-0

Phenazine

Cat. No. B1670421
Key on ui cas rn: 92-82-0
M. Wt: 180.2 g/mol
InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
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Patent
US06495723B1

Procedure details

86.24 gms of 25% aqueous TMA(OH) was added to 102.8 ml of deionized water. 107.8 gm of calcined and protonated ZSM-5 was added to form a slurry that was mixed vigorously at 40° C. for 3 hours and 15 minutes. The ion-exchanged material was filtered. The filtrate was kept aside for use in subsequent loadings. To make a 20% loading of TMA(OH) in the zeolite, 154.8 gms of 25% by weight of aqueous TMA(OH) was added to the cake. The resulting slurry was transferred to a rotary evaporator. The temperature of the heating medium was controlled at 40° C. and the rotary evaporator was equipped with a vacuum pump. The drying time was adjusted depending on the vacuum pressure at given temperature. It is preferred to run the drying temperature of not nore than 80° C. The most suitable temperature is 40° C. to reduce the level of TMA(OH) decomposition. For this example, the pressure was controlled at 13 mm Hg at 40° C. Drying was allowed to proceed for about an hour and 10 minutes. The resulting material produced a thick paste that was flowable. This material was transferred to a flat evaporating dish and allowed to further dry at about 35° C. for 15 hours in a vacuum desiccator. The dried solid was not hard and very easy to grind. The coupling reaction test, which consists of reacting aniline and nitrobenzene did not produce phenazine using the above prepared material.
[Compound]
Name
TMA(OH)
Quantity
86.24 g
Type
reactant
Reaction Step One
Name
Quantity
102.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O-])=O>O>[CH:6]1[C:7]2[C:2](=[N:1][C:12]3[C:11]([N:8]=2)=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
TMA(OH)
Quantity
86.24 g
Type
reactant
Smiles
Name
Quantity
102.8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
107.8 gm of calcined and protonated ZSM-5 was added
CUSTOM
Type
CUSTOM
Details
to form a slurry that
ADDITION
Type
ADDITION
Details
was mixed vigorously at 40° C. for 3 hours and 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The ion-exchanged material was filtered
ADDITION
Type
ADDITION
Details
was added to the cake
CUSTOM
Type
CUSTOM
Details
The resulting slurry was transferred to a rotary evaporator
CUSTOM
Type
CUSTOM
Details
was controlled at 40° C.
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
CUSTOM
Type
CUSTOM
Details
was equipped with a vacuum pump
CUSTOM
Type
CUSTOM
Details
nore than 80° C
CUSTOM
Type
CUSTOM
Details
is 40° C.
CUSTOM
Type
CUSTOM
Details
was controlled at 13 mm Hg at 40° C
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
The resulting material produced a thick paste that
CUSTOM
Type
CUSTOM
Details
to further dry at about 35° C. for 15 hours in a vacuum desiccator
Duration
15 h
CUSTOM
Type
CUSTOM
Details
very easy to grind
CUSTOM
Type
CUSTOM
Details
The coupling reaction test, which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3N=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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